![molecular formula C17H21NO B14634236 (1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol CAS No. 52253-64-2](/img/structure/B14634236.png)
(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features a benzyl group, a methylamino group, and a phenyl group attached to a propanol backbone, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as benzylamine, methylamine, and phenylpropanol.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production Methods: Industrial production methods may include large-scale batch or continuous processes, utilizing advanced techniques such as flow chemistry to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Substitution reactions can introduce new functional groups, enhancing its chemical properties.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include potassium permanganate and chromium trioxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol: This compound is unique due to its specific chiral configuration and functional groups.
(1S,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol: A stereoisomer with different biological activities.
(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol: Another stereoisomer with distinct properties.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
52253-64-2 |
|---|---|
Molekularformel |
C17H21NO |
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C17H21NO/c1-14(17(19)16-11-7-4-8-12-16)18(2)13-15-9-5-3-6-10-15/h3-12,14,17,19H,13H2,1-2H3/t14-,17-/m0/s1 |
InChI-Schlüssel |
KLNGFIBGXXNTLD-YOEHRIQHSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)CC2=CC=CC=C2 |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)N(C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chlorophenyl)methylidene]-3-ethoxy-5-methoxy-2-methyl-1H-indene](/img/structure/B14634164.png)
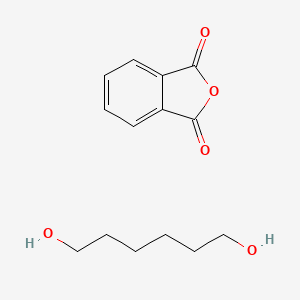
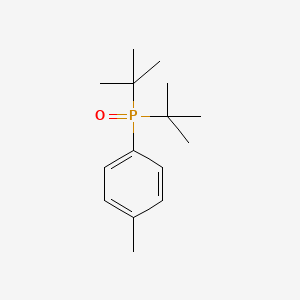

![1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14634189.png)

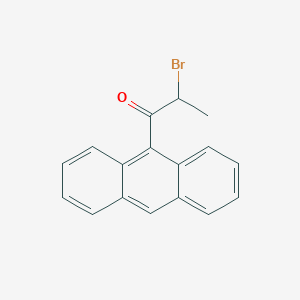
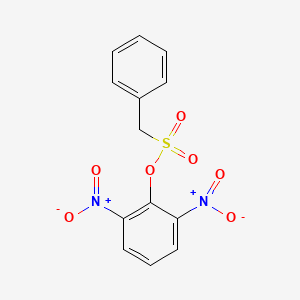

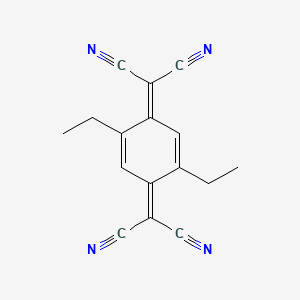
![2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B14634219.png)
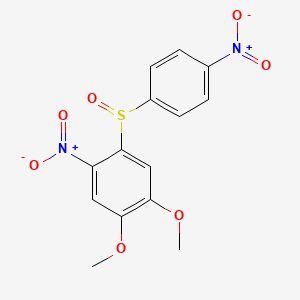
![1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea](/img/structure/B14634228.png)
